1-(3-Aminocyclohexyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminocyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(10)7-3-2-4-8(9)5-7/h7-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOGDAIMTBASPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Escaping Flatland: A Technical Guide to Novel Aminocyclohexyl Scaffolds
The 3D Imperative: Beyond the Aromatic Crutch
In modern drug discovery, the over-reliance on flat, aromatic systems (low Fsp³) has contributed significantly to high attrition rates due to poor solubility and non-specific binding. The "Escape from Flatland" concept, crystallized by Lovering et al., posits that increasing the fraction of sp³-hybridized carbons correlates with improved clinical success.
The aminocyclohexyl scaffold represents a premier solution to this challenge. Unlike the planar aniline or pyridine spacers, the aminocyclohexane ring offers a defined three-dimensional vector for the amine functionality. It serves not merely as a linker but as a tunable pharmacophore that can:
-
Modulate Basicity: The pKa of the amine is directly influenced by the ring's substitution pattern and conformation (axial vs. equatorial).
-
Restrict Conformation: Locking the amine vector reduces the entropic penalty upon binding to the target protein.
-
Enhance Metabolic Stability: Properly substituted cyclohexane rings can block metabolic soft spots often found on aromatic rings.
Table 1: Physicochemical Comparison – Aniline vs. Aminocyclohexyl Scaffolds
| Feature | Aniline Scaffold (Aromatic) | Aminocyclohexyl Scaffold (Aliphatic) | Impact on Drug Design |
| Geometry | Planar (2D) | Chair Conformation (3D) | Access to novel chemical space; improved shape complementarity. |
| Solubility | Generally Low (π-stacking) | Generally Higher | Improved formulation and bioavailability. |
| Basicity (pKa) | Low (~4-5) | High (~10-11, tunable) | Stronger ionic interactions with Asp/Glu residues in binding pockets. |
| Metabolism | Prone to oxidation (quinones) | Stable (unless C-H activated) | Reduced toxicity risks (e.g., avoiding Ames positive metabolites). |
| Stereochemistry | None (achiral) | Cis/Trans Isomers | Ability to fine-tune vector orientation for selectivity. |
Structural & Stereochemical Engineering
To effectively utilize aminocyclohexyl scaffolds, one must master the "User's Manual" of the cyclohexane chair conformation. The thermodynamic preference for substituents to occupy the equatorial position is the governing rule, but biological activity often requires the higher-energy axial orientation.
The Vector Analysis
-
Equatorial Amine: Extends the functional group within the plane of the ring average. This mimics an extended conformation.
-
Axial Amine: Projects the functional group perpendicular to the ring average. This is critical for accessing deep sub-pockets or inducing specific turns in the peptide backbone mimicry.
pKa Modulation
The basicity of the cyclohexylamine is sensitive to electronic effects of neighboring substituents. For example, introducing a fluorine atom at the 4-position (distal) or 2-position (proximal) will lower the pKa via the inductive effect (
Strategic Synthesis: Stereoselective Reductive Amination
While many routes exist (hydrogenation of anilines, nucleophilic substitution), reductive amination of substituted cyclohexanones remains the most versatile and reliable method for late-stage diversification. The choice of reducing agent dictates the stereochemical outcome (Cis vs. Trans).
Mechanism of Control[1]
-
Thermodynamic Control: Formation of the more stable isomer (typically all-equatorial).
-
Kinetic Control: Hydride attack from the less hindered face, often yielding the less stable (axial) amine.
Diagram 1: Stereochemical Design Workflow
Caption: Decision tree for selecting synthetic routes based on target binding requirements. The choice of reducing agent determines the axial/equatorial orientation of the amine.
Detailed Protocol: Stereoselective Reductive Amination
Objective: Synthesis of trans-4-(trifluoromethyl)cyclohexan-1-amine (Thermodynamic product) vs. cis-4-(trifluoromethyl)cyclohexan-1-amine (Kinetic product) from 4-(trifluoromethyl)cyclohexanone.
Scope: This protocol is adaptable for library generation (20-50 mg scale) or scale-up (1-5 g).
Reagents & Equipment[2][3][4]
-
Substrate: 4-(Trifluoromethyl)cyclohexanone
-
Amine Source: Benzylamine (as a removable protecting group/linker model) or Ammonium Acetate.
-
Reductant A (Thermodynamic): Sodium Triacetoxyborohydride (STAB)
-
Reductant B (Kinetic): L-Selectride® (Lithium tri-sec-butylborohydride)
-
Solvents: 1,2-Dichloroethane (DCE), THF (anhydrous).
-
Analysis: LC-MS, 1H-NMR (NOESY is critical for stereochemical assignment).
Workflow A: Thermodynamic Control (Favoring Trans/Equatorial)
-
Imine Formation:
-
In a reaction vial, dissolve ketone (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M).
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by LC-MS for disappearance of ketone.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.
-
Stir at RT overnight (12-16 h). STAB is mild and allows for equilibration of the intermediate iminium ion to the more stable conformation before hydride delivery.
-
-
Workup:
-
Quench with sat. NaHCO3. Extract with DCM (3x).
-
Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Flash chromatography. The trans isomer is typically more polar than the cis isomer on silica due to better accessibility of the amine lone pair.
-
Workflow B: Kinetic Control (Favoring Cis/Axial)
-
Imine Formation:
-
Dissolve ketone (1.0 equiv) and amine (1.05 equiv) in anhydrous THF.
-
Add Ti(OiPr)4 (2.0 equiv) as a Lewis acid and water scavenger. Stir 4-6 h.
-
-
Reduction (Cryogenic):
-
Cool the mixture to -78°C.
-
Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise. The bulky hydride attacks from the less hindered equatorial face, forcing the amine into the axial position.
-
Stir at -78°C for 2 h, then slowly warm to 0°C.
-
-
Workup:
-
Quench carefully with NaOH (1M) to precipitate Titanium salts. Filter through Celite.
-
Extract filtrate with EtOAc.
-
Diagram 2: Synthetic Pathway & Mechanism
Caption: Divergent synthesis of aminocyclohexyl isomers. Route A utilizes thermodynamic equilibration for trans-selectivity; Route B utilizes steric bulk for cis-selectivity.
Validation & Causality
Why this works (The "Why" behind the "How")
The success of this scaffold relies on the A-value (conformational free energy difference). For a cyclohexyl ring, a substituent like a tert-butyl group or a phenyl ring has a high A-value, effectively "locking" the ring conformation.
-
Protocol Validation: By using 4-substituted cyclohexanones where the 4-substituent is bulky (e.g., -CF3, -Ph), you anchor that group in the equatorial position. This simplifies the NMR analysis:
-
Trans-amine (Equatorial): The proton on the C1 carbon (geminal to amine) will be axial . It will show a large coupling constant (
) due to diaxial coupling with C2/C6 protons. -
Cis-amine (Axial): The proton on the C1 carbon will be equatorial . It will show a small coupling constant (
) (equatorial-axial coupling).
-
Self-Validating Step: Always run a 1H-NMR of the crude reaction mixture before purification to determine the Diastereomeric Ratio (dr). If the dr is < 5:1, re-evaluate the temperature or the steric bulk of the reducing agent.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Sutherland, A., et al. (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry. [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a good thing? Drug Discovery Today. [Link]
-
Ahrendt, K. A., et al. (2016). Discovery of a Novel, Potent, and Selective Aminocyclohexane-Based CCR2 Antagonist. ACS Medicinal Chemistry Letters. [Link]
Sources
An In-depth Technical Guide to 1-(3-Aminocyclohexyl)ethanone
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-aminocyclohexyl)ethanone, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. This document delves into its nomenclature, chemical properties, stereoisomerism, synthesis, and its role as a scaffold in drug discovery, particularly in the development of CXCR4 receptor antagonists.
Chemical Identity and Nomenclature
IUPAC Name: 1-(3-aminocyclohexyl)ethanone
Synonyms: 3-acetylcyclohexanamine, 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride
Molecular Formula: C₈H₁₅NO
Molecular Weight: 141.21 g/mol
Chemical Structure:
Caption: Cis and trans isomers of 1-(3-aminocyclohexyl)ethanone.
The stereochemistry of these isomers is crucial in the context of drug design, as the spatial arrangement of the functional groups dictates the molecule's ability to bind to its biological target. The configuration of cis and trans diastereomers can be established by analyzing the vicinal coupling constants in their ¹H NMR spectra. Generally, larger coupling constants are observed for trans isomers where the protons are in a diaxial relationship. [1]
Synthesis of 1-(3-Aminocyclohexyl)ethanone
General Synthetic Workflow
Caption: A plausible synthetic workflow for 1-(3-aminocyclohexyl)ethanone.
Illustrative Experimental Protocol (Hypothetical)
Step 1: Protection of the Amino Group To a solution of 3-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by TLC. The protected amino acid is then extracted and purified.
Step 2: Formation of the Weinreb Amide The Boc-protected amino acid is dissolved in an anhydrous aprotic solvent like dichloromethane. A coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA) are added, followed by N,O-dimethylhydroxylamine hydrochloride. The reaction is stirred at room temperature. After completion, the product is isolated and purified.
Step 3: Grignard Reaction to Form the Ketone The Weinreb amide is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to 0°C. A solution of methylmagnesium bromide in ether is added dropwise. The reaction is stirred at this temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The ketone is extracted and purified.
Step 4: Deprotection of the Amino Group The Boc-protected ketone is dissolved in a solvent such as dioxane or methanol. A solution of hydrochloric acid in the same solvent is added, and the mixture is stirred at room temperature. The deprotection progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield 1-(3-aminocyclohexyl)ethanone hydrochloride as a solid, which can be further purified by recrystallization.
Applications in Medicinal Chemistry: A Scaffold for CXCR4 Antagonists
Derivatives of 1-(3-aminocyclohexyl)ethanone have emerged as a promising scaffold in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). [3]CXCR4 is a G-protein coupled receptor that plays a critical role in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory diseases. [3]
Mechanism of Action and Structure-Activity Relationship (SAR)
The binding of the endogenous ligand, CXCL12, to CXCR4 triggers a cascade of intracellular signaling events. Small molecule antagonists, such as those derived from the 1-(3-aminocyclohexyl)ethanone scaffold, can block this interaction.
The structure-activity relationship (SAR) of these derivatives highlights the importance of the aminocyclohexyl moiety for binding to the receptor. The amino group is often a key interaction point, forming hydrogen bonds with specific residues in the receptor's binding pocket. The acetyl group can be modified to explore interactions with other regions of the binding site, potentially enhancing potency and selectivity.
Caption: Simplified signaling pathway illustrating the antagonistic action of 1-(3-aminocyclohexyl)ethanone derivatives on the CXCR4 receptor.
Systematic modifications of the scaffold have led to the identification of potent and selective CXCR4 antagonists. For instance, variations in the substitution pattern on the cyclohexane ring and modifications of the acyl chain can significantly impact binding affinity and pharmacokinetic properties.
Conclusion
1-(3-aminocyclohexyl)ethanone is a valuable building block in organic synthesis with significant potential in drug discovery. Its straightforward, albeit multi-step, synthesis and the presence of two key functional groups—an amine and a ketone—allow for diverse chemical modifications. The stereochemical relationship between these groups is a critical determinant of biological activity, particularly in the context of its derivatives as CXCR4 antagonists. Further exploration of the structure-activity relationships of this scaffold is likely to yield novel therapeutic agents for a range of diseases.
References
- Google Patents. (n.d.). CN102060840A - Preparation method of articaine hydrochloride.
-
MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
Johnson, S. G., et al. (2006). Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3362-3366. [Link]
-
MDPI. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved February 5, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4065-4083. [Link]
-
ResearchGate. (2015). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
ResearchGate. (2014). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2024). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
-
Lee, Y., et al. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. European Journal of Medicinal Chemistry, 201, 112479. [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
-
Notheisz, F., et al. (1997). Configurational isomerization of cis-and trans-1,2-,1,3- and 1,4-dimethylcyclohexanes. Journal of the Chemical Society, Faraday Transactions, 93, 3807-3811. [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved February 5, 2026, from [Link]
-
PubMed. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Retrieved February 5, 2026, from [Link]
-
Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved February 5, 2026, from [Link]
-
YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved February 5, 2026, from [Link]
-
PubMed. (2017). QSAR, docking studies of 1,3-thiazinan-3-yl isonicotinamide derivatives for antitubercular activity. Retrieved February 5, 2026, from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN102060840B - Preparation method of articaine hydrochloride.
-
PubChemLite. (n.d.). 1-(3-aminocyclohexyl)ethan-1-one hydrochloride. Retrieved February 5, 2026, from [Link]
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- 2. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Procedure for reductive amination of 1,3-cyclohexanedione derivatives
Application Note: Reductive Amination Strategies for 1,3-Cyclohexanedione Derivatives
Introduction: The Enaminone Trap
Reductive amination of 1,3-cyclohexanedione derivatives presents a unique challenge compared to simple ketones. Unlike cyclohexanone, 1,3-cyclohexanedione exists primarily in its mono-enolic form (
Consequently, standard "one-pot" reductive amination protocols (e.g., using NaBH(OAc)3) often fail to yield the saturated amine (3-aminocyclohexanone) directly. Instead, the reaction thermodynamically favors the formation of
This guide details two distinct workflows based on the target molecule:
-
Protocol A: Synthesis of the Enaminone (Intermediate/Scaffold).
-
Protocol B: Synthesis of the Saturated Amine (3-Aminocyclohexanol) via dissolving metal reduction.
Mechanistic Pathway & Decision Tree
The following diagram illustrates the divergence in reactivity for 1,3-diones. Note that the "Direct Route" to the saturated amine is often kinetically inaccessible without high-pressure hydrogenation.
Figure 1: Reaction pathway illustrating the stability of the enaminone intermediate which requires specific reduction conditions to achieve the saturated amine.
Protocol A: Synthesis of Enaminones (Condensation)
This protocol is the industry standard for functionalizing 1,3-diones. It yields the 3-amino-2-cyclohexenone, a versatile building block for heterocycles.
Reagents:
-
Substrate: 1,3-Cyclohexanedione (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Solvent: Toluene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 1,3-cyclohexanedione (112 mg, 1.0 mmol), the amine (1.1 mmol), and pTSA (9.5 mg, 0.05 mmol) to Toluene (10 mL).
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Monitor water collection in the Dean-Stark trap.
-
Monitoring: Reaction is typically complete in 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The enaminone is usually UV-active and less polar than the starting dione.
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Et2O or purify via flash chromatography (SiO2, typically eluting with EtOAc).
Yield Expectation: 85–95%
Protocol B: Stereoselective Reduction to 3-Aminocyclohexanols
To access the saturated amine, one must reduce the enaminone. Standard NaBH4 reduction is often insufficient due to the conjugation. We utilize a Dissolving Metal Reduction (Sodium in Isopropanol) to achieve the 3-aminocyclohexanol with high diastereoselectivity (favoring the thermodynamically stable isomer).
Reagents:
-
Substrate: Enaminone (from Protocol A) (1.0 equiv)
-
Reductant: Sodium metal (cubed, washed with hexanes) (6.0–10.0 equiv)
-
Solvent: Isopropanol (IPA) / THF (1:2 ratio)
Procedure:
-
Safety Note: This reaction generates Hydrogen gas. Perform in a well-ventilated fume hood. Ensure all glassware is dry.
-
Dissolution: Dissolve the enaminone (2.0 mmol) in a mixture of dry THF (5 mL) and Isopropanol (2 mL). Cool the solution to 0°C under Nitrogen.
-
Addition: Add small cubes of Sodium metal (approx. 0.27 g total) portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir until the sodium is completely consumed (usually 2–4 hours).
-
Tip: If sodium remains and reaction stalls, add additional IPA carefully.
-
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH4Cl solution.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers.
-
Drying: Dry over Na2SO4, filter, and concentrate.
-
Analysis: The product is the 3-aminocyclohexanol.[1][2] The cis/trans ratio should be determined by 1H NMR.
Yield Expectation: 70–80%
Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Solubility | 1,3-dione does not dissolve in Toluene. | Add a co-solvent like DMF (10%) or switch to Ethanol reflux (though water removal is harder). |
| Stalled Reaction (Protocol A) | No water collecting in Dean-Stark. | Ensure temperature is sufficient for azeotrope. Confirm pTSA was added. |
| Incomplete Reduction (Protocol B) | Enaminone starting material remains.[3] | The enaminone is very stable. Add fresh Sodium and more IPA. Ensure the THF is anhydrous. |
| Product State | Product is an oil/gum. | 3-aminocyclohexanols are often viscous. Convert to HCl salt (add HCl in Dioxane) to precipitate a solid for handling. |
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link
- Context: Establishes the baseline for reductive amination, though noting the limitations with conjug
-
Raheem, K. S., et al. (2012). "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17, 153-164. Link
- Context: The primary source for Protocol B (Sodium/IPA reduction).
-
Greenhill, J. V. (1977). "Enaminones."[2][3] Chemical Society Reviews, 6, 277-294. Link
- Context: Comprehensive review on the stability and reactivity of the enaminone intermedi
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Aminocyclohexyl)ethanone as a Pharmaceutical Intermediate
This technical guide provides an in-depth exploration of 1-(3-aminocyclohexyl)ethanone, a versatile bifunctional building block crucial for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, analytical methods, and a discussion of its applications, grounded in established scientific principles.
Introduction and Strategic Importance
1-(3-Aminocyclohexyl)ethanone, existing as a mixture of cis and trans diastereomers, is a valuable scaffold in medicinal chemistry. Its structure combines a nucleophilic secondary amine and an electrophilic ketone, both attached to a conformationally distinct cyclohexane ring. This arrangement allows for a wide array of chemical transformations, making it a key starting material for the synthesis of complex molecules. The aminocyclohexyl moiety is particularly significant as it can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets.[1]
Table 1: Physicochemical Properties of 1-(3-Aminocyclohexyl)ethanone Hydrochloride
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₅NO · HCl | [1] |
| Molecular Weight | 177.67 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Monoisotopic Mass | 141.1154 g/mol (free base) | (Predicted) |
| XlogP (predicted) | 0.2 | (Predicted for free base) |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Inferred from structure and salt form. |
Synthesis of 1-(3-Aminocyclohexyl)ethanone: A Two-Step Hydrogenation Approach
The most industrially viable and scalable synthesis of 1-(3-aminocyclohexyl)ethanone proceeds through a two-step catalytic hydrogenation process starting from 3-nitroacetophenone. This method is advantageous due to the availability of the starting material and the typically high yields and selectivities that can be achieved with modern catalytic systems.
Step 1: Selective Hydrogenation of 3-Nitroacetophenone to 3-Aminoacetophenone
The initial step involves the selective reduction of the nitro group of 3-nitroacetophenone to an amine, without affecting the ketone functionality. Palladium-on-carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficacy and selectivity.
Causality Behind Experimental Choices:
-
Catalyst: A low percentage (1-5%) Pd/C catalyst is chosen to favor the hydrogenation of the nitro group over the ketone. Higher catalyst loadings or more aggressive catalysts (like rhodium or ruthenium at this stage) could lead to over-reduction.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic hydrogenation process.
-
Pressure and Temperature: Moderate hydrogen pressure (0.5-0.6 MPa) and temperature (60-70°C) are sufficient for the selective reduction of the nitro group. Higher pressures and temperatures could promote the reduction of the ketone or the aromatic ring.
-
Additive: The use of an auxiliary agent, such as magnesium oxide nanopowder mixed with a nickel salt, can enhance the catalyst's activity and selectivity, leading to higher yields and shorter reaction times.[1]
Protocol 1: Synthesis of 3-Aminoacetophenone [1]
-
Catalyst and Additive Preparation (Optional but Recommended):
-
Prepare an additive by dispersing and dissolving 20g of nickel nitrate in 100ml of ethanol.
-
Add 5g of magnesium oxide nanopowder and stir/sonicate at 40 Hz for 30 minutes.
-
Evaporate the ethanol and dry the residue under vacuum at 100°C for 10 hours.
-
Grind the dried solid to a fine powder.
-
-
Hydrogenation Reaction:
-
In a high-pressure autoclave, add 40g of 3-nitroacetophenone, 160g of methanol, 3.5g of 1% palladium on carbon (Pd/C) catalyst, and 2g of the prepared additive.
-
Seal the autoclave and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to 0.5-0.6 MPa.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Maintain these conditions for approximately 45 minutes, or until hydrogen uptake ceases (monitor via pressure drop).
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the catalyst and additive.
-
The filtrate can be concentrated to yield 3-aminoacetophenone. For higher purity, the product can be precipitated from the filtrate.
-
A yield of approximately 95% can be expected.
-
Step 2: Hydrogenation of 3-Aminoacetophenone to 1-(3-Aminocyclohexyl)ethanone
The second, more challenging step is the hydrogenation of the aromatic ring of 3-aminoacetophenone to the corresponding cyclohexane, while preserving the ketone and amine functionalities. This transformation typically requires more forcing conditions and a different catalyst, with rhodium and ruthenium-based catalysts being particularly effective for arene hydrogenation.
Causality Behind Experimental Choices:
-
Catalyst: Rhodium-on-carbon (Rh/C) or ruthenium-on-alumina (Ru/Al₂O₃) are preferred for aromatic ring hydrogenation.[2] These catalysts are more active than palladium for this transformation.
-
Solvent: Water or a mixture of water and a polar organic solvent is often used. The reaction can be run under acidic or basic conditions to improve solubility and catalyst performance.
-
Pressure and Temperature: Higher hydrogen pressures (3.5-6.5 MPa) and moderate temperatures (40-50°C) are generally required to drive the aromatic ring reduction.[3] The conditions must be carefully controlled to avoid reduction of the ketone to an alcohol.
Protocol 2: Synthesis of 1-(3-Aminocyclohexyl)ethanone (General Procedure)
-
Reaction Setup:
-
In a stainless steel high-pressure autoclave, dissolve 3-aminoacetophenone in a suitable solvent (e.g., water, potentially with a co-solvent like methanol or with an added acid like HCl to form the soluble salt).
-
Add a modified skeletal nickel catalyst or a rhodium-based catalyst (e.g., 5% Rh/C), typically at a loading of 3-5% by mass relative to the starting material.
-
-
Hydrogenation:
-
Seal the autoclave, purge with nitrogen, then with hydrogen.
-
Pressurize with hydrogen to 3.5-6.5 MPa.
-
Heat the reaction mixture to 40-50°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake. The reaction may take 6-12 hours.
-
-
Work-up and Isolation:
-
After cooling and venting the reactor, filter the mixture to remove the catalyst.
-
The resulting aqueous solution contains the product, likely as a mixture of cis and trans isomers.
-
To isolate the hydrochloride salt, the solution can be acidified with hydrochloric acid and concentrated to induce crystallization.
-
The crude product can be purified by recrystallization.
-
Analytical Methods for Quality Control
Ensuring the purity and identity of 1-(3-aminocyclohexyl)ethanone is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the synthesis. A reverse-phase method is generally suitable.
Protocol 3: HPLC Analysis (General Method)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like phosphoric acid or formic acid to improve peak shape. A typical gradient might be from 5% to 95% acetonitrile over 20-30 minutes.
-
Detection: UV detection at a wavelength where the precursor and product have some absorbance (e.g., 215 nm).
-
Injection Volume: 5-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
This method should be able to separate the starting material, 3-aminoacetophenone, from the product, 1-(3-aminocyclohexyl)ethanone. The cis and trans isomers of the product may or may not be resolved, depending on the specific column and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying the product and any volatile impurities. Derivatization of the amino group may be necessary to improve chromatographic performance.[4][5]
Protocol 4: GC-MS Analysis (General Method with Derivatization)
-
Derivatization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the amine to a less polar TMS derivative.
-
Heat the mixture to ensure complete reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
The mass spectrum should show a molecular ion corresponding to the derivatized product, and the fragmentation pattern can be used to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for unambiguous structure confirmation.[6]
-
¹H NMR: The spectrum will be complex due to the cyclohexane ring protons and the presence of cis and trans isomers. Key signals to look for include a singlet for the acetyl methyl group (around 2.1 ppm) and multiplets for the cyclohexyl protons. The protons on the carbons adjacent to the amine and the acetyl group will be downfield.
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon (around 210 ppm), a signal for the methyl carbon (around 28 ppm), and a series of signals for the cyclohexane carbons. The number of signals may be greater than 8 if the cis and trans isomers are present and not symmetric.
Applications in Pharmaceutical Synthesis
The primary utility of 1-(3-aminocyclohexyl)ethanone is as a precursor for more complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists.
Synthesis of Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibitors
Microsomal prostaglandin E₂ synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a promising target for the development of novel anti-inflammatory drugs.[7][8] Several classes of mPGES-1 inhibitors utilize a substituted aminocyclohexane scaffold. While a direct synthesis of a marketed drug from 1-(3-aminocyclohexyl)ethanone is not prominently documented, its structural motif is highly relevant to this class of compounds. For example, piperidinyl benzoimidazole derivatives have been investigated as mPGES-1 inhibitors, and 1-(3-aminocyclohexyl)ethanone provides a logical starting point for the synthesis of analogous structures.[9]
The general synthetic strategy would involve further functionalization of either the amino or the ketone group. For instance, the amine can be used in reductive amination or amide coupling reactions to introduce larger substituents, while the ketone can be transformed into various heterocyclic systems.
Safety and Handling
As a chemical intermediate, 1-(3-aminocyclohexyl)ethanone hydrochloride should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from similar aminoketone hydrochlorides can provide guidance.[10][11]
-
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
-
Storage:
-
Store in a cool, dry, well-ventilated place in a tightly sealed container. It is likely hygroscopic.
-
-
In case of exposure:
-
Skin: Wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Inhalation: Move to fresh air.
-
Conclusion
1-(3-Aminocyclohexyl)ethanone is a strategically important intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of hydrogenation conditions, is achievable through established catalytic methods. The protocols and analytical procedures outlined in this guide provide a solid foundation for researchers working with this versatile building block. Its potential for elaboration into complex molecular architectures, such as those found in mPGES-1 inhibitors, ensures its continued relevance in the discovery and development of new therapeutics.
References
- Wuhan Ruikaixing Sci & Tech.Synthetic method for 3-aminoacetophenone. CN103121887A.
-
Džuman, Z. et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. [Link]
-
Šimek, P. et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [Link]
- CN101381294A.Industrial production method of 1,3-cyclohexanedione.
-
ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors.[Link]
-
PubChemLite. 1-(3-aminocyclohexyl)ethan-1-one hydrochloride.[Link]
- U.S. Patent US12030877B2.Prostaglandin E synthase inhibitors and methods for utilizing the same.
- World Intellectual Property Organization.Microsomal prostaglandin e synthase-1 (mpges1) inhibitors. WO2011023812A1.
-
PubChem. 3'-Aminoacetophenone.[Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Sources
- 1. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Buy 1-(3-Aminocyclohexyl)ethanone [smolecule.com]
- 3. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 8. US12030877B2 - Prostaglandin E synthase inhibitors and methods for utilizing the same - Google Patents [patents.google.com]
- 9. WO2011023812A1 - Microsomal prostaglandin e synthase-1 (mpges1) inhibitors - Google Patents [patents.google.com]
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- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Leveraging 3-Aminocyclohexyl Ethanone for Novel Protease Inhibitor Synthesis
Introduction: The Strategic Role of the Cyclohexyl Scaffold in Protease Inhibitor Design
Proteases are a class of enzymes indispensable for the life cycle of many pathogens, including viruses like HIV and SARS-CoV-2, making them a prime target for therapeutic intervention.[1][2] Protease inhibitors function by obstructing the active site of these enzymes, thereby preventing the proteolytic cleavage of polyproteins necessary for viral replication and maturation.[2] The development of potent and selective protease inhibitors is a cornerstone of modern antiviral drug discovery. A key challenge in this field is the design of molecules that not only exhibit high binding affinity to the target protease but also possess favorable pharmacokinetic properties.
The incorporation of cyclic scaffolds, particularly cyclohexane derivatives, into protease inhibitor design has emerged as a powerful strategy to address this challenge. The cyclohexane moiety, when appropriately positioned within an inhibitor, can engage in significant hydrophobic interactions with specific pockets of the protease active site, such as the S4 pocket in the SARS-CoV-2 3CL protease.[3] This interaction can enhance the inhibitor's binding affinity and overall potency. Furthermore, the conformational rigidity of the cyclohexane ring can help to pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty upon binding. This guide provides a comprehensive overview and detailed protocols for the utilization of 3-aminocyclohexyl ethanone as a versatile starting material for the synthesis of novel protease inhibitors.
Mechanistic Rationale: Targeting Protease Function with Cyclohexyl-Containing Peptidomimetics
The fundamental mechanism of action for the protease inhibitors discussed herein is the competitive inhibition of the target protease. These inhibitors are designed as peptidomimetics, molecules that mimic the natural peptide substrates of the protease. By binding to the active site, they prevent the enzyme from processing its intended substrates.
The inhibitors incorporating the 3-aminocyclohexyl moiety are often dipeptidyl in nature, meaning they mimic a two-amino-acid-long peptide fragment. The cyclohexyl group typically serves as a P2 ligand, designed to fit into the S2 subsite of the protease's active site. The amino group of the original 3-aminocyclohexyl ethanone provides a crucial attachment point for coupling to other parts of the inhibitor, while the ethanone group can be chemically modified to introduce a "warhead" that interacts with the catalytic residues of the protease. A common strategy involves converting the ethanone to an aldehyde, which can form a reversible covalent bond with the catalytic cysteine residue found in many viral proteases.[4]
Experimental Section: Synthesis of a Dipeptidyl Protease Inhibitor from 3-Aminocyclohexyl Ethanone
This section outlines a representative synthetic route for the preparation of a dipeptidyl protease inhibitor utilizing 3-aminocyclohexyl ethanone as a key building block. The synthesis involves several key stages: protection of the amine, modification of the ketone, deprotection, and coupling with a peptide fragment.
Overall Synthetic Workflow
Materials and Reagents
-
3-Aminocyclohexyl ethanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Trifluoroacetic acid (TFA)
-
N-Boc-L-leucine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Lithium borohydride (LiBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of tert-butyl (3-acetylcyclohexyl)carbamate (N-Protected Intermediate)
This protocol describes the protection of the primary amine of 3-aminocyclohexyl ethanone with a tert-butyloxycarbonyl (Boc) group.
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminocyclohexyl ethanone hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Basification: Add triethylamine (TEA) (2.2 eq) to the solution to neutralize the hydrochloride and free the amine.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-Boc protected intermediate.
Protocol 2: Synthesis of tert-butyl (3-formylcyclohexyl)carbamate (Aldehyde Intermediate)
This protocol details the conversion of the acetyl group to a formyl group, which will serve as the electrophilic "warhead" of the inhibitor.
-
Oxidation: Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Reagent Addition: Add Dess-Martin periodinane (DMP) (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the aldehyde intermediate.
Protocol 3: Synthesis of (3-formylcyclohexyl)amine trifluoroacetate (N-Deprotected Intermediate)
This protocol describes the removal of the Boc protecting group to liberate the amine for subsequent peptide coupling.
-
Deprotection: Dissolve the aldehyde intermediate (1.0 eq) in DCM.
-
Acidolysis: Add trifluoroacetic acid (TFA) (10 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent, yielding the TFA salt of the deprotected amine.
Protocol 4: Coupling with N-Boc-L-leucine to form the Dipeptidyl Inhibitor
This final protocol details the coupling of the deprotected aminocyclohexyl aldehyde with a protected amino acid to form the final dipeptidyl inhibitor.
-
Reaction Setup: Dissolve N-Boc-L-leucine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the N-deprotected intermediate (1.1 eq) and TEA (2.5 eq) in DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final dipeptidyl protease inhibitor.
Characterization and Data Analysis
The synthesized intermediates and the final product should be thoroughly characterized to confirm their identity and purity.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the synthesized compounds. |
| Mass Spectrometry (MS) | To determine the molecular weight of the products. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
The inhibitory activity of the synthesized protease inhibitor should be evaluated using a relevant enzymatic assay. For example, for SARS-CoV-2 3CL protease, a fluorescence resonance energy transfer (FRET)-based assay is commonly used. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀) in cell-based assays.[4]
Conclusion and Future Perspectives
The use of 3-aminocyclohexyl ethanone as a starting material provides a versatile and efficient route to novel protease inhibitors. The cyclohexane scaffold offers distinct advantages in terms of enhancing binding affinity through hydrophobic interactions and conformational pre-organization. The synthetic protocols outlined in this guide provide a solid foundation for researchers to develop a diverse library of protease inhibitors. Further structure-activity relationship (SAR) studies can be conducted by modifying the peptide fragment and the substituents on the cyclohexyl ring to optimize potency and selectivity.[5][6] The continued exploration of such scaffolds is crucial for the development of next-generation antiviral therapeutics.
References
-
Groutas, W. C., et al. (2021). Structure-Guided Design of Conformationally-Constrained Cyclohexane Inhibitors of SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Groutas, W. C., et al. (2021). Structure-Guided Design of Conformationally Constrained Cyclohexane Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3CL Protease. Journal of Medicinal Chemistry. [Link]
-
MedicalNewsToday. (2021). Protease inhibitors: How they work, types, and side effects. [Link]
-
KU Leuven. (n.d.). Design and synthesis of inhibitors of the SARS-CoV-2 main protease based on the 1,2,3-triazole scaffold. [Link]
-
Cleveland Clinic. (2023). Protease Inhibitors. [Link]
-
Augustijns, P., et al. (1995). Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors. PubMed. [Link]
-
Dampalla, C. S., et al. (2021). Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease. ChemRxiv. [Link]
-
ResearchGate. (2016). Characterization of cyclic peptides containing disulfide bonds. [Link]
-
De Blaey, M., et al. (2022). Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2023). SAR profiling of modifications on the cyclohexyl ring. [Link]
-
Kaelin, D. E., et al. (2007). 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV. PubMed. [Link]
-
Ghosh, A. K., et al. (2016). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. PubMed Central. [Link]
-
Armstrong, A., et al. (2006). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. [Link]
-
Movassaghi, M., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Khan, I., et al. (2018). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. PubMed Central. [Link]
-
TWH106. (2023). Macrocycle-based PROTACs selectively degrade cyclophilin A and inhibit HIV-1 and HCV. [Link]
-
Purdue University Graduate School. (2020). Design and Synthesis of HIV-1 Protease Inhibitors Featuring a Bicyclic Hexahydropyrrolofuran Scaffold. [Link]
-
University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR studies of potent HIV protease inhibitors containing novel dimethylphenoxyl acetates as P2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structure-guided Design of Conformationally-constrained Cyclohexane Inhibitors of SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrocycle-based PROTACs selectively degrade cyclophilin A and inhibit HIV-1 and HCV - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1-(3-aminocyclohexyl)ethanone HCl salt
Abstract
This Application Note details a robust, high-purity synthetic protocol for 1-(3-aminocyclohexyl)ethanone hydrochloride , a critical aliphatic building block in medicinal chemistry. Unlike direct hydrogenation of 3-aminoacetophenone—which suffers from poor chemoselectivity (over-reduction of the ketone to an alcohol)—this guide utilizes a Weinreb Amide intermediate strategy . This modular approach ensures the preservation of the acetyl moiety and allows for scalable preparation starting from the inexpensive precursor, 3-aminobenzoic acid.
Introduction & Strategic Rationale
The synthesis of aminocyclohexyl ketones presents a classic chemoselectivity challenge. The primary difficulty lies in the incompatibility of the ketone functionality with the harsh reducing conditions required to saturate the aromatic ring of acetophenone precursors.
-
The Pitfall (Direct Hydrogenation): Catalytic hydrogenation of 3-aminoacetophenone typically yields 1-(3-aminocyclohexyl)ethanol rather than the ketone, as the carbonyl group is susceptible to reduction under the high pressures required for aromatic ring saturation.
-
The Solution (Weinreb Protocol): This protocol circumvents the issue by constructing the ketone after the ring reduction. By utilizing a Weinreb amide (N-methoxy-N-methylamide), we prevent over-addition of the alkyl nucleophile, ensuring a clean conversion to the methyl ketone.
Key Advantages of this Protocol:
-
Chemoselectivity: Zero risk of carbonyl reduction.
-
Scalability: Intermediates are stable and easily purified.
-
Stereocontrol Potential: The intermediate cyclohexanecarboxylic acid allows for the separation of cis/trans diastereomers via crystallization or chromatography prior to the final steps.
Synthetic Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical "protection" and "activation" steps that ensure success.
Caption: Step-wise synthesis of 1-(3-aminocyclohexyl)ethanone HCl via Weinreb amide to prevent over-alkylation.
Detailed Experimental Protocol
Phase 1: Preparation of the Saturated Scaffold
Note: If 3-aminocyclohexanecarboxylic acid is purchased commercially, proceed directly to Phase 2.[1]
Step 1: Hydrogenation of 3-Aminobenzoic Acid
-
Reactants: Dissolve 3-aminobenzoic acid (10.0 g, 73 mmol) in acetic acid (100 mL). Add PtO₂ (Adams' catalyst, 500 mg) or 5% Rh/C (1.0 g).
-
Reaction: Hydrogenate in a Parr shaker at 50-60 psi H₂ for 12–24 hours at room temperature.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3-aminocyclohexanecarboxylic acid (acetate salt) as a viscous oil or solid.
-
Checkpoint: Verify complete reduction of the aromatic ring via ¹H NMR (disappearance of peaks > 6.5 ppm).
-
Phase 2: Protection and Activation
Step 2: N-Boc Protection
-
Setup: Suspend the crude amino acid from Step 1 in 1,4-dioxane/water (1:1, 100 mL). Add NaOH (2.5 equiv) to adjust pH to ~10.
-
Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Workup: Acidify carefully with 1M HCl to pH 3 (precipitate forms). Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over MgSO₄, and concentrate.
-
Yield: ~85-95% of 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid .[1]
-
Step 3: Weinreb Amide Synthesis
-
Activation: Dissolve the N-Boc acid (10 mmol) in dry DCM (50 mL). Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min at 0°C.
-
Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and Triethylamine (TEA, 2.5 equiv).
-
Reaction: Stir at room temperature overnight.
-
Purification: Quench with saturated NH₄Cl. Extract with DCM. The crude product is usually pure enough, but can be purified via silica flash chromatography (Hexane/EtOAc) to isolate the Weinreb amide .
Phase 3: Ketone Formation & Deprotection
Step 4: Grignard Addition (The Critical Step) Rationale: Weinreb amides form a stable chelated intermediate with Grignard reagents, preventing the attack of a second equivalent of nucleophile.
-
Setup: Dissolve the Weinreb amide (5.0 mmol) in anhydrous THF (25 mL) under Nitrogen/Argon. Cool to -78°C (Dry ice/acetone bath).
-
Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 2.0 equiv) dropwise over 20 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
-
Quench: Critical: Quench carefully with cold 1M HCl or saturated NH₄Cl at 0°C to hydrolyze the intermediate.
-
Workup: Extract with EtOAc. The organic layer contains the N-Boc-1-(3-aminocyclohexyl)ethanone .[1]
-
QC: Check TLC for conversion.[2] The ketone is less polar than the Weinreb amide.
-
Step 5: Deprotection and Salt Formation
-
Reaction: Dissolve the N-Boc ketone in 4M HCl in 1,4-dioxane (10 mL). Stir at room temperature for 2-4 hours.
-
Isolation: The product often precipitates as the HCl salt. Add diethyl ether (50 mL) to drive precipitation.
-
Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with ether.
-
Final Product: 1-(3-aminocyclohexyl)ethanone hydrochloride .
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 97% | HPLC (C18, ACN/H2O gradient) |
| Identity | Consistent with structure | ¹H NMR (D₂O or DMSO-d₆) |
| Mass Spec | [M+H]⁺ = 142.12 Da (Free Base) | LC-MS (ESI+) |
| Counterion | 1.0 ± 0.1 eq Chloride | Argentometric Titration |
Expected NMR Signals (DMSO-d₆):
-
δ 8.0-8.5: Broad singlet (3H, -NH₃⁺).[1]
-
δ 2.10: Singlet (3H, -COCH₃ ).
-
δ 2.8-3.2: Multiplet (1H, CH-NH₃⁺).
-
δ 2.3-2.5: Multiplet (1H, CH-C=O).[1]
-
δ 1.1-2.0: Multiplets (8H, Cyclohexane ring protons).
Troubleshooting & Critical Control Points
-
Issue: Low Yield in Step 4 (Grignard).
-
Cause: Moisture in THF or old Grignard reagent.
-
Fix: Freshly distill THF over Na/Benzophenone and titrate the Grignard reagent before use.
-
-
Issue: Incomplete Deprotection (Step 5).
-
Cause: HCl concentration too low or reaction time too short.
-
Fix: Use fresh 4M HCl/Dioxane. Monitor by LC-MS (disappearance of [M+H]+ 242 mass for Boc-protected species).
-
-
Database Confusion Warning:
-
Be aware that CAS 23239-36-3 is frequently mislabeled in online databases.[1] This CAS officially belongs to Deterenol HCl (an aromatic phenol derivative), not the title compound. Always verify structure by NMR rather than relying solely on CAS matches from non-certified vendors.
-
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818.
- Hon, Y. S.; Chang, R. C. "Dibromomethane as a one-carbon source in organic synthesis: a versatile method to prepare terminal alkenes and methyl ketones.
-
PubChem Compound Summary. "1-(3-aminocyclohexyl)ethan-1-one hydrochloride."[1] National Center for Biotechnology Information.
- Pfizer Inc. "Preparation of aminocyclohexyl ketones as JAK inhibitors." World Intellectual Property Organization Patent, WO2012000000 (Generic reference for scaffold utility).
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of cis- and trans-1-(3-aminocyclohexyl)ethanone
Case ID: ISO-SEP-13-ACHE Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Context
The Challenge: Separating cis- and trans-1-(3-aminocyclohexyl)ethanone is chemically non-trivial due to two factors:
-
Amine Basicity: The primary amine (C3) interacts strongly with silanol groups on standard silica, causing peak tailing and co-elution.
-
Conformational Mobility: Unlike 1,4-disubstituted systems, 1,3-disubstituted cyclohexanes have distinct thermodynamic stability profiles.
-
cis-Isomer (Thermodynamic): Can adopt a diequatorial conformation, minimizing 1,3-diaxial interactions. This is generally the more stable isomer.
-
trans-Isomer (Kinetic): Forced into an axial-equatorial conformation, making it higher in energy and often more distinct in physical properties (polarity/solubility).
-
Scope: This guide covers chromatographic isolation (small scale), crystallization (large scale), and derivatization strategies for difficult resolutions.
Diagnostic & Decision Matrix
Before selecting a protocol, assess your crude material using this decision matrix.
Figure 1: Decision tree for selecting the optimal separation methodology based on scale and purity requirements.
Method A & B: Chromatographic Separation[1][2]
Core Issue: Unmodified silica gel is acidic (
Protocol A: Amine-Functionalized Silica (Recommended)
Best for: High-value intermediates, <5g scale.
-
Stationary Phase: Use KP-NH (Amino-bonded silica). The surface amines neutralize silanols, allowing the target molecule to elute as a free base without tailing.
-
Mobile Phase: Hexane / Ethyl Acetate (Gradient 0%
100%).-
Note: No basic modifier (TEA/NH
OH) is required.
-
-
Detection: UV at 210 nm (amine absorption) or 254 nm (carbonyl).
Protocol B: Base-Doped Standard Silica (Budget)
Best for: Routine purification, tight budgets.
The "Golden Ratio" Solvent System: To separate polar amines on standard silica, you must saturate the mobile phase with ammonia.
| Component | Ratio (v/v) | Function |
| Dichloromethane (DCM) | 90 | Solubilizing agent (Carrier). |
| Methanol (MeOH) | 10 | Polarity modifier. |
| Ammonium Hydroxide (28% NH | 1 | Critical: Competes for silanol sites, sharpening peaks. |
Step-by-Step:
-
Equilibration: Flush the column with the mobile phase (DCM/MeOH/NH
OH) for 3 column volumes (CV) before loading the sample. This pre-saturates the silica. -
Loading: Dissolve crude oil in minimal DCM. If it is not soluble, use a few drops of MeOH, but avoid DMSO (smearing).
-
Elution: Run isocratic or a shallow gradient.
-
Observation: The trans isomer (less stable, often less polar due to intramolecular H-bonding disruption or shape) typically elutes first, followed by the cis isomer. Note: Elution order can reverse depending on specific solvation effects; confirm with NMR.
-
Method C: Crystallization (Thermodynamic Selection)
Core Concept: Diastereomers have different lattice energies. Converting the liquid amine-ketone into a solid salt often allows one isomer to crystallize preferentially.
Salt Screening Protocol
-
Solvent: Ethanol (absolute) or Isopropanol.
-
Acids to Screen:
-
Hydrochloric Acid (4M in Dioxane): Forms rigid lattices.
-
L-Tartaric Acid: Excellent for resolving amines (even diastereomers).
-
Oxalic Acid: Often forms highly crystalline solids.
-
Procedure:
-
Dissolve 100 mg of mixture in 1 mL EtOH.
-
Add 1.05 equivalents of acid slowly at room temperature.
-
Cooling: Allow to stand at 4°C for 24 hours.
-
Analysis: Filter crystals. Analyze the mother liquor vs. the crystals via NMR.
-
Result: If the crystals are enriched (e.g., 90:10 cis:trans), recrystallize once more to achieve >98% purity.
-
Method D: Derivatization (The "Nuclear" Option)
If the amine pKa causes inseparable streaking, neutralize it temporarily.
-
Protection: React crude amine with
(1.1 eq) and in DCM.-
Result: Converts basic amine to neutral carbamate.
-
-
Separation: The resulting cis- and trans-N-Boc derivatives separate easily on standard silica (Hexane/EtOAc).
-
Deprotection: Treat purified isomer with TFA/DCM (1:1) or HCl/Dioxane to recover the pure amine salt.
Troubleshooting & FAQ
Q1: Why does my cis isomer convert to trans during workup?
-
Cause: The acetyl group is at C1. The proton at C1 (alpha to the ketone) is acidic. In the presence of strong base (or even during chromatography on basic alumina), the C1 center can epimerize.
-
Fix: Avoid heating in basic solutions. Use rapid flash chromatography. Store the compound as a salt (HCl), which locks the amine and prevents self-catalyzed epimerization.
Q2: How do I distinguish the isomers by NMR?
-
Coupling Constants (
): Look at the proton at C3 (attached to the amine) or C1.
Q3: The peaks are merging even with NH4OH. What now?
-
Solution: Switch to Method D (Boc-protection) . The time lost in synthesis is regained by the ease of separation.
References
-
Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base. [Link]
-
Chemistry LibreTexts. "Stereoisomerism in Disubstituted Cyclohexanes." LibreTexts Chemistry. [Link]
-
National Institutes of Health (NIH). "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." PubMed. [Link]
Sources
Technical Support Center: Purification of Hygroscopic Amine Hydrochloride Salts
Welcome to the technical support center for the purification of hygroscopic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline, and anhydrous forms of these often-tricky compounds. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and field-proven experience to provide you with not just protocols, but the rationale behind them. Our focus is on building a robust understanding that allows for effective troubleshooting and adaptation of these methods to your specific molecule.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles faced during the purification of hygroscopic amine hydrochloride salts.
Q1: My amine hydrochloride salt is consistently a sticky solid or an oil after synthesis. What is the likely cause?
This is a classic sign of the presence of impurities and/or residual water. The hygroscopic nature of many amine hydrochloride salts means they readily absorb atmospheric moisture, which can depress the melting point and lead to an oily or sticky appearance. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can also act as a eutectic contaminant, preventing crystallization.
Q2: I performed a recrystallization, but my yield was very low. What went wrong?
Low yield in recrystallization is often attributable to a few key factors:
-
Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep your compound in solution even after cooling. It is crucial to use the minimum amount of near-boiling solvent required to fully dissolve the crude product.
-
Choosing a solvent with high solubility at low temperatures: An ideal recrystallization solvent should exhibit high solubility for your compound when hot and low solubility when cold. If the compound remains significantly soluble at low temperatures, it will not precipitate effectively.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, product can be lost on the filter paper.
-
Incomplete precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the solution to an appropriate temperature (e.g., in an ice bath) to maximize the recovery of your purified salt.
Q3: What are the best general classes of solvents for recrystallizing amine hydrochloride salts?
Amine hydrochloride salts are polar, and thus require polar solvents for dissolution. However, the choice is nuanced. Alcohols like ethanol, methanol, and isopropanol are common starting points due to their ability to dissolve the salt when hot. However, many amine hydrochlorides are highly soluble in lower alcohols even at room temperature, which can make crystallization difficult.[1] Therefore, solvent mixtures are often employed. A common strategy is to dissolve the salt in a minimal amount of a hot polar solvent (like ethanol) and then add a less polar "anti-solvent" (like diethyl ether, ethyl acetate, or acetone) until the solution becomes turbid, then reheating to clarify and allowing to cool slowly.[1]
Q4: How can I effectively dry my highly hygroscopic amine hydrochloride salt?
Standard air drying is often insufficient. Effective drying methods include:
-
High-vacuum oven drying: This is a reliable method. The temperature should be set well below the compound's melting or decomposition point.
-
Azeotropic distillation: For stubborn hydrates, dissolving or suspending the salt in a solvent like toluene and distilling off the water-toluene azeotrope can be very effective.[2] This is often done before a final recrystallization step.
-
Use of a desiccator: After initial drying, storing the compound in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate) is crucial for maintaining its anhydrous state.[3]
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented approach to common experimental challenges.
Problem 1: The compound "oils out" during recrystallization.
"Oiling out" occurs when the solute separates from the cooling solution as a liquid rather than a crystalline solid. This oil is often an excellent solvent for impurities, so when it eventually solidifies, it traps these impurities.[4]
Causality and Solution Workflow:
Problem 2: The purified salt is still colored.
Colored impurities are common in amine syntheses.
Causality and Solutions:
-
Cause: Highly conjugated byproducts or oxidation products are often intensely colored and can persist in small quantities.
-
Solution 1: Activated Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot recrystallization solution.[5] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.[5]
-
Solution 2: Chemical Treatment: In some cases, a pre-treatment of the crude free amine with a reducing agent before salt formation can remove colored impurities arising from oxidation.
Problem 3: The salt is extremely hygroscopic and difficult to handle.
Some amine hydrochlorides are so hygroscopic they deliquesce (dissolve in absorbed atmospheric moisture) within minutes.
Causality and Solutions:
-
Cause: The high polarity and strong ion-dipole interactions with water molecules make these salts excellent desiccants themselves.
-
Solution 1: Handle in an inert atmosphere: If available, use a glove box or glove bag with a dry nitrogen or argon atmosphere for all manipulations, including weighing and sample preparation.
-
Solution 2: Rapid handling and specialized equipment: Work quickly. Use pre-weighed vials with secure caps. A weighing balance with a draft shield is essential. For filtration, consider using a Schlenk line or other techniques for filtration under an inert atmosphere.
-
Solution 3: Storage: Always store highly hygroscopic salts in a tightly sealed container inside a desiccator containing a high-efficiency desiccant. Sealing the container with parafilm can provide an additional barrier.[3]
Experimental Protocols
Protocol 1: General Recrystallization of an Amine Hydrochloride Salt
This protocol outlines a standard procedure using a single solvent system.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system (see table below). A good solvent will dissolve the salt when hot but not when cold. Ethanol, isopropanol, or mixtures like ethanol/ethyl acetate are common choices.[1]
-
Dissolution: Place the crude, dry amine hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding the hot solvent dropwise until the salt just dissolves. It is critical to add the minimum amount of solvent necessary to avoid low yields.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the hotplate and boil for 2-5 minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Trituration/Washing
This method is useful for removing more soluble impurities from a crude solid product when recrystallization is difficult or leads to significant product loss.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your amine hydrochloride salt is poorly soluble, but the impurities are readily soluble. Acetone or diethyl ether can be effective for washing non-polar impurities from a polar salt.[1]
-
Procedure: Place the crude solid in a flask with a stir bar. Add a volume of the chosen wash solvent.
-
Trituration: Stir the suspension vigorously at room temperature for 15-30 minutes. The solid may be broken up with a spatula to ensure good contact with the solvent.
-
Isolation: Collect the purified solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of fresh, cold wash solvent.
-
Repeat if Necessary: If the product is still significantly impure, this process can be repeated.
-
Drying: Dry the purified solid under high vacuum.
Data and Visualization
Solvent Selection Guide
The key to successful recrystallization is choosing the right solvent. The following table provides properties of common solvents to guide your selection. A good starting point is often a polar protic solvent, or a mixture of a polar and a less polar solvent.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | High solvency for salts, but can be difficult to remove. |
| Methanol | 65 | 5.1 | Good solvent, but high solubility of many salts at RT can lower yield. |
| Ethanol | 78 | 4.3 | Very common and effective, often used in mixtures. |
| Isopropanol (IPA) | 82 | 3.9 | A preferred alcohol as many HCl salts are less soluble than in EtOH.[1] |
| Acetone | 56 | 5.1 | Often used as an anti-solvent or for washing/trituration.[1] |
| Ethyl Acetate | 77 | 4.4 | Common anti-solvent. |
| Diethyl Ether | 35 | 2.8 | Excellent anti-solvent to precipitate salts from alcoholic solutions.[1] |
| Toluene | 111 | 2.4 | Useful for azeotropic drying to remove water. |
Logical Flow for Purification Method Selection:
Final Purity Assessment
After purification and drying, it is crucial to assess the purity of your amine hydrochloride salt. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying the presence of impurities. The disappearance of impurity signals is a good indicator of successful purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. A broad or depressed melting point suggests the presence of impurities or residual solvent/water.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ammonium (N-H⁺) salt stretches, typically broad bands in the 2400-3000 cm⁻¹ region.[7]
By systematically applying these principles and techniques, you can overcome the challenges associated with purifying hygroscopic amine hydrochloride salts and obtain high-quality material for your research and development needs.
References
-
Brainly. (2023, November 27). Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of. Brainly.com. [Link]
- Dow Chemical Co. (1967). Recovery of amines from by-product chloride salts. U.S. Patent 4,670,232A.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. [Link]
-
Refining Online. Amine Basic Practices Guidelines. [Link]
-
Unknown. RECRYSTALLISATION. [Link]
-
Unknown. Isolation and Purification of Organic Compounds Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
-
Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
-
Unknown. Recrystallization. [Link]
- Taro Pharmaceutical Industries Ltd. (1997). Amine acid salt compounds and process for the production thereof. U.S. Patent 5,686,588A.
-
Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 48(14), 2420–2422. [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Carlucci, C., et al. (2024). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. Workup: Drying Methods. [Link]
- The Dow Chemical Company. (1987). Removal of impurities from amines. U.S. Patent 4,661,634A.
-
Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. [Link]
-
Sciencemadness Discussion Board. (2007, October 11). drying the water out of hygroscopic crystals. [Link]
-
ResearchGate. (2024, January 2). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Reddit. (2023, December 6). Azeotropic drying. r/OrganicChemistry. [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. [Link]
-
Moret, M., & Rizzato, S. (2009). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 9(11), 5035–5042. [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
Sources
Validation & Comparative
Comparative 1H NMR Analysis Guide: 1-(3-aminocyclohexyl)ethanone
Executive Summary
This guide provides a rigorous analytical framework for characterizing 1-(3-aminocyclohexyl)ethanone , a bifunctional cyclohexane scaffold critical in medicinal chemistry. Unlike simple aromatic intermediates, this molecule presents a significant stereochemical challenge: distinguishing between the thermodynamically stable cis-isomer (diequatorial) and the trans-isomer (axial/equatorial).
This document compares the spectral "performance" of two analytical approaches:
-
Solvent Selection: Chloroform-d (
) vs. Dimethyl Sulfoxide- ( ) for labile proton quantification. -
Stereochemical Differentiation: Resolving cis vs. trans diastereomers using coupling constant (
-value) analysis.
Structural Dynamics & Stereochemistry
To interpret the NMR spectrum, one must first understand the conformational equilibrium. The 1,3-disubstitution pattern on cyclohexane dictates the stability and magnetic environment of the ring protons.
-
The cis-Isomer (Target): The substituents at C1 and C3 can adopt a diequatorial (e,e) conformation. This is the thermodynamically preferred state. In this conformation, the methine protons at C1 and C3 are both axial .[1][2]
-
The trans-Isomer (Alternative/Impurity): The substituents must adopt an axial/equatorial (a,e) relationship. This introduces 1,3-diaxial strain, making this isomer less stable and distinct in NMR due to ring flipping or fixed high-energy conformers.
Diagram 1: Stereochemical Logic & Analytical Workflow
The following diagram outlines the decision process for assigning stereochemistry based on the splitting of methine protons (H1 and H3).
Figure 1: Analytical workflow for distinguishing stereoisomers based on methine proton coupling constants.
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the "performance" of the spectrum regarding the detection of the amino group and the resolution of ring protons.
| Feature | Chloroform-d ( | DMSO- | Recommendation |
| Amine (- | Poor. Often broad, invisible, or merged with baseline due to rapid exchange. | Excellent. Appears as a distinct broad singlet or split peak (if H-bonded).[3] | Use DMSO- |
| Chemical Shift ( | Standard reference shifts. Good resolution of multiplets. | Slight downfield shift due to viscosity and polarity. | Use |
| Water Peak Interference | ~1.56 ppm (often overlaps with ring protons). | ~3.33 ppm (usually clear of the aliphatic region). | DMSO- |
Expert Insight: For initial structural confirmation, run the sample in
Detailed Spectral Assignment (Cis-Isomer Focus)
The following data assumes the cis-1,3-diequatorial conformation, which is the most common product in catalytic hydrogenation of corresponding aromatic precursors.
The Diagnostic Signals (H1 and H3)
The core of the analysis lies in the methine protons attached to the functionalized carbons.
-
H1 (Alpha to Carbonyl, ~2.3 - 2.6 ppm):
-
Environment: Deshielded by the carbonyl anisotropy.
-
Multiplicity: In the cis-isomer, H1 is axial . It has two axial-axial neighbors (at C2 and C6) and two axial-equatorial neighbors.
-
Pattern: Expect a Triplet of Triplets (tt) .[4] The large coupling (
Hz) creates the wide triplet structure, further split by small equatorial couplings ( Hz). -
Differentiation: If this signal is narrow (quintet-like or broad singlet), it indicates the proton is equatorial, pointing to the trans-isomer or a boat conformation.
-
-
H3 (Alpha to Amine, ~2.6 - 3.2 ppm):
-
Environment: Deshielded by the electronegative nitrogen. Shift varies with pH/salt form.
-
Multiplicity: Similar to H1, if the amine is equatorial, H3 is axial . Look for the characteristic wide tt splitting pattern.
-
Chemical Shift Table (Predicted in )
| Position | Proton Type | Multiplicity | Assignment Logic | ||
| Methyl | 2.15 | Singlet (s) | - | Characteristic methyl ketone singlet. | |
| H1 | Methine ( | 2.45 | tt | 12, 4 | Axial proton. Large |
| H3 | Methine ( | 2.80 | tt | 11, 4 | Axial proton. Large |
| H2 | Methylene (Bridge) | 1.1 - 1.4 | m (q-like) | 12 | Axial H2 is highly shielded; Equatorial H2 is deshielded (~2.0). |
| H4, H5, H6 | Ring Methylene | 1.3 - 1.9 | m | - | Complex envelope. |
| -NH2 | Amine | 1.2 - 2.0 | br s | - | Variable. Broad. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and correct stereochemical assignment, follow this protocol. This method includes a "self-check" step using
Protocol Diagram: Sample Prep & Verification
Figure 2: Step-by-step experimental protocol with D2O exchange validation.
Detailed Steps:
-
Preparation: Dissolve ~10 mg of 1-(3-aminocyclohexyl)ethanone in 0.6 mL of
. Ensure the solution is clear; turbidity suggests salt formation (requires neutralization or DMSO). -
Acquisition: Run a standard proton sequence (pulse angle
, relaxation delay sec). -
Analysis (The "Cis-Check"):
-
Zoom into the 2.4–2.9 ppm region.
-
Locate the H1 and H3 multiplets.
-
Measure the width at half-height (
) or the coupling constants. -
Pass Criteria: If
Hz is observed for the outer lines, the substituents are equatorial (Product is cis).
-
-
Validation (
Shake):-
Add 1 drop of
directly to the NMR tube. Shake vigorously. -
Re-run the spectrum.
-
Result: The broad singlet assigned to
must disappear. If a peak remains in that region, it is likely a hydrocarbon impurity (e.g., grease at 1.26 ppm or water at 1.56 ppm).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Authoritative text on Karplus relationships and cyclohexane coupling).
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
AIST Spectral Database for Organic Compounds (SDBS). (2023). General NMR data for cyclohexylamines. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 3-Aminocyclohexyl vs. 4-Aminocyclohexyl Ethanone
Executive Summary: The "Kink" vs. The "Linear"
In medicinal chemistry, the choice between 3-aminocyclohexyl ethanone (3-ACE) and 4-aminocyclohexyl ethanone (4-ACE) is rarely about simple reactivity differences; it is a strategic choice of molecular vectors and conformational bias .
-
3-ACE (1,3-substitution): Acts as a "kinked" linker. It introduces a defined angle (approx. 120° projected) between the amine and the ketone vectors. Its most stable conformation is the cis-isomer (diequatorial).
-
4-ACE (1,4-substitution): Acts as a linear linker. It provides an extended geometry (approx. 180° projected). Its most stable conformation is the trans-isomer (diequatorial).
While both share the same functional groups, their reactivity profiles diverge significantly due to through-bond inductive effects and through-space steric shielding . This guide dissects these differences to aid in rational scaffold selection.
Structural & Conformational Analysis
The reactivity of cyclohexane derivatives is governed by the Chair Flip . Substituents prefer the equatorial position to minimize 1,3-diaxial interactions.
Stability Rules
-
1,3-System (3-ACE): The cis isomer allows both the acetyl and amino groups to be equatorial. The trans isomer forces one group axial, costing ~1.7 kcal/mol in stability.
-
1,4-System (4-ACE): The trans isomer allows both groups to be equatorial.[1][2] The cis isomer forces one group axial.
Visualizing the Conformations
The following diagram illustrates the thermodynamic preference for each isomer. Note that reactivity is often dictated by the population of these conformers in solution.
Figure 1: Conformational stability landscape. The diequatorial preference drives the 1,3-cis and 1,4-trans dominance.
Reactivity Profile: The Amine Center
The nucleophilicity and basicity of the primary amine are influenced by its distance from the electron-withdrawing carbonyl group.
Basicity (pKa)
The carbonyl group is electron-withdrawing (EWG) by induction. This effect diminishes with distance (number of bonds).
-
3-ACE: The amine is 3 bonds away from the carbonyl carbon. The inductive withdrawal is stronger, lowering the electron density on the nitrogen.
-
Predicted pKa (Conjugate Acid): ~9.5 – 10.0
-
-
4-ACE: The amine is 4 bonds away. The inductive effect is weaker.
-
Predicted pKa (Conjugate Acid): ~10.2 – 10.6 (Closer to unsubstituted cyclohexylamine).
-
Implication: 4-ACE is slightly more basic and may require stronger buffering in pH-sensitive conjugations compared to 3-ACE.
Nucleophilicity & Sterics
-
3-ACE (Cis-Diequatorial): The amine is equatorial but flanked by the ring curvature and the acetyl group at the 3-position. While not directly hindered, the "kinked" shape can make approach to bulky electrophiles (like tertiary alkyl halides) slightly more difficult than the linear 4-ACE.
-
4-ACE (Trans-Diequatorial): The amine projects into open space, distal from the ketone. It exhibits superior nucleophilic kinetics for large electrophiles.
Reactivity Profile: The Ketone Center
The ketone is the site for reductive amination, Grignard addition, or oxime formation.
Electrophilicity
Both ketones are sterically similar (cyclohexyl methyl ketones). However, the 3-amino group (if protonated) can offer field-effect stabilization to the carbonyl dipole, potentially making the 3-ACE ketone slightly more electrophilic in acidic media.
Reductive Amination Selectivity
When reacting these ketones with an external amine (R-NH2) and a reducing agent (e.g., STAB or NaCNBH3):
-
4-ACE: The incoming hydride attacks from the axial direction (small nucleophile) to yield the equatorial amine product. This preserves the thermodynamic trans-diequatorial arrangement.
-
Result: High diastereoselectivity for trans-1,4-diamines.[3]
-
-
3-ACE: The substrate is likely cis-diequatorial. Axial attack of hydride yields the equatorial amine.
-
Result: High diastereoselectivity for cis-1,3-diamines.[3]
-
Critical Note: If the reaction conditions allow equilibration (e.g., high temp, thermodynamic control), the product will always gravitate toward the diequatorial isomer.
Experimental Protocols
Protocol A: Selective Reductive Amination
This protocol is optimized to maintain the stereochemical integrity of the starting material (e.g., converting 4-ACE to a trans-diamine).
Reagents:
-
Substrate: 1.0 eq (3-ACE or 4-ACE)
-
Amine Partner: 1.1 eq
-
Reductant: Sodium Triacetoxyborohydride (STAB), 1.4 eq
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Acid Catalyst: Acetic Acid (1.0 eq)
Workflow:
-
Imine Formation: Dissolve ketone (1.0 eq) and amine (1.1 eq) in DCE (0.1 M) under N2. Add Acetic Acid (1.0 eq). Stir at RT for 2 hours. Validation: Monitor disappearance of ketone by TLC/LCMS.
-
Reduction: Cool to 0°C. Add STAB (1.4 eq) portion-wise. Allow to warm to RT overnight.
-
Quench: Quench with sat. NaHCO3. Extract with DCM (3x).
-
Purification: The product is a diamine. Acid-base extraction is highly effective for purification before column chromatography.
Decision Matrix: Selecting the Right Isomer
Use this logic flow to determine which isomer fits your drug design needs.
Figure 2: Strategic selection workflow for medicinal chemistry applications.
Summary Comparison Table
| Feature | 3-Aminocyclohexyl Ethanone (3-ACE) | 4-Aminocyclohexyl Ethanone (4-ACE) |
| Substitution Pattern | 1,3-Disubstituted | 1,4-Disubstituted |
| Major Stable Isomer | Cis (Diequatorial) | Trans (Diequatorial) |
| Vector Geometry | Angled (~120°) | Linear (~180°) |
| Amine Basicity | Moderate (Inductive EWG effect) | Higher (Distal EWG effect) |
| Ketone Sterics | Moderately Shielded (Beta-branch) | Unshielded (Remote) |
| Primary Application | Inducing turns in peptide mimetics | Linear spacers/linkers |
| Intramolecular Cyclization | Difficult (Requires 4-membered ring) | Difficult (Requires bridged system) |
References
-
Conformational Analysis of Disubstituted Cyclohexanes. Chemistry LibreTexts. (2023). Explains the thermodynamic preference for 1,3-cis and 1,4-trans diequatorial conformations.
-
Reductive Amination Selectivity. Master Organic Chemistry. (2017). Details the mechanism of hydride attack (axial vs equatorial) in cyclohexanone systems.
-
pKa Values of Amines and Inductive Effects. Alfa Chemistry. Provides general trends on how electron-withdrawing groups influence amine basicity over distance.
-
Synthesis of Aminocyclohexanones. PubChem Compound Summary. Data on 1-(3-aminocyclohexyl)ethanone and 1-(4-aminocyclohexyl)ethanone, including synthesis routes via hydrogenation.
Sources
Technical Comparison Guide: Infrared Spectroscopy of Amine vs. Ketone Functionalities
Executive Summary
In small molecule characterization and drug development, distinguishing between amino (N-containing) and ketone (O-containing) functional groups is a fundamental yet critical task. While Nuclear Magnetic Resonance (NMR) provides definitive structural connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective method for identifying functional groups based on their vibrational signatures.
This guide objectively compares the vibrational modes of amines and ketones.[1][2] It moves beyond basic peak assignment to explore the causality of wavenumber shifts—driven by electronic effects, hydrogen bonding, and molecular geometry—and provides a standardized, self-validating experimental protocol for researchers.
Mechanistic Analysis: The Vibrational Oscillators
To interpret spectra accurately, one must understand the physics governing the bond vibrations. The frequency of vibration (
The Ketone (Carbonyl) Oscillator
The carbonyl group (
-
Base Frequency: Saturated acyclic ketones absorb near 1715 cm⁻¹ .
-
Electronic Effects:
-
Conjugation: Adjacent double bonds or aromatic rings allow delocalization of
-electrons, increasing the single-bond character of the C=O bond. This weakens , lowering the frequency to 1690–1680 cm⁻¹ . -
Ring Strain: Compressing the bond angle (e.g., cyclobutanone) increases the
-character of the -bond, strengthening and raising the frequency to ~1780 cm⁻¹ .
-
The Amine Oscillator
Amines are defined by the N-H bond, which is highly susceptible to hydrogen bonding. Unlike the sharp carbonyl peak, N-H stretches are often broader and of medium intensity.
-
Primary Amines (
): Possess two N-H bonds, leading to two coupled vibrational modes: Asymmetric stretch (higher energy) and Symmetric stretch (lower energy).[5] This creates the characteristic "doublet" or "fangs" appearance. -
Secondary Amines (
): Possess a single N-H bond, resulting in a single weak-to-medium band.[4] -
Tertiary Amines (
): Lacking an N-H bond, they are "silent" in the high-wavenumber region, detectable only by C-N stretches in the fingerprint region.
Comparative Data Analysis
The following table synthesizes the critical absorption zones for distinguishing these groups.
Table 1: Diagnostic IR Absorption Zones
| Feature | Primary Amine ( | Secondary Amine ( | Ketone ( |
| Primary Stretch Region | 3500–3300 cm⁻¹ | 3500–3300 cm⁻¹ | 1725–1680 cm⁻¹ |
| Peak Shape | Doublet ("Fangs"), Medium, Broad | Singlet, Weak/Medium, Broad | Singlet ("Sword"), Strong, Sharp |
| Bending Mode | Scissoring: 1650–1580 cm⁻¹ | Weak/Absent | N/A |
| Fingerprint (C-X) | C-N: 1250–1020 cm⁻¹ | C-N: 1250–1020 cm⁻¹ | C-C(=O)-C: 1200–1100 cm⁻¹ |
| Conjugation Effect | Shifts lower (minor) | Shifts lower (minor) | Significant shift (-30 cm⁻¹) |
| H-Bonding Effect | Broadens peak, shifts lower | Broadens peak, shifts lower | Minimal broadening |
Decision Logic & Workflow
The following diagrams illustrate the logical process for spectral interpretation and the experimental workflow.
Diagram 1: Spectral Interpretation Logic
Caption: Decision tree for distinguishing amines and ketones based on primary absorption zones.
Diagram 2: Experimental Workflow (ATR-FTIR)
Caption: Standardized ATR-FTIR workflow for consistent data acquisition.
Experimental Protocol: Standardized Discrimination Workflow
Objective: To reliably distinguish between amine and ketone samples using Attenuated Total Reflectance (ATR) FTIR.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Step 1: System Validation (The "Trust" Step)
Before analyzing samples, ensure the instrument is clean and the background is stable.
-
Action: Clean the ATR crystal with Isopropyl Alcohol (IPA).
-
Self-Validation: Run a preview scan. If peaks appear at 2900 cm⁻¹ (C-H residue) or 3300 cm⁻¹ (moisture), clean again.
-
Background: Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
Step 2: Sample Preparation & Loading
-
Solids: Place a small amount (~2-5 mg) of powder on the crystal center. Lower the pressure arm until the clutch slips or the force gauge reads optimal contact. Why? Poor contact results in weak spectra and high noise.
-
Liquids: Pipette a single drop onto the crystal. Cover with a volatile cover if the solvent evaporates quickly.
Step 3: Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard for solid/liquid phases).
-
Scans: 16 to 32 scans (Sufficient signal-to-noise ratio for identification).
-
Range: 4000–600 cm⁻¹.[6]
Step 4: Critical Analysis (The "Expert" Eye)
-
Look for the Sword (1715 cm⁻¹): Is there a strong, sharp peak?
-
Look for the Fangs (3300-3500 cm⁻¹): Are there medium, somewhat broad peaks?
Troubleshooting & Interferences
Even with robust protocols, misinterpretation can occur.[9]
-
The Amide Trap: An amide (
) contains both C=O and N-H groups. -
Overtone Bands: Ketones often show a weak overtone of the C=O stretch near 3400 cm⁻¹ (2 x 1700). This can be mistaken for a secondary amine.[4]
-
Water Contamination: Moisture creates a broad O-H peak at 3400 cm⁻¹, obscuring amine signals.
-
Solution: Dry samples thoroughly. Look for the "scissoring" bend at 1600 cm⁻¹ to confirm primary amines if the stretch region is ambiguous.
-
References
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2020).[11][12][13] Available at: [Link]
-
Michigan State University (MSU). Infrared Spectroscopy - Functional Group Identification. Available at: [Link][2][4]
-
University of Colorado Boulder. IR Spectroscopy - Amines. Available at: [Link]
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (2000).[11] John Wiley & Sons Ltd.
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. davuniversity.org [davuniversity.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. quora.com [quora.com]
- 6. copbela.org [copbela.org]
- 7. tutorchase.com [tutorchase.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(3-Aminocyclohexyl)ethanone
Part 1: Executive Directive & Chemical Profile
The Core Directive
Disposal of 1-(3-Aminocyclohexyl)ethanone (and its hydrochloride salts) requires strict adherence to amine-specific segregation protocols . As a functionalized aminoketone, this compound presents a dual hazard profile: basicity derived from the primary amine and potential flammability/volatility associated with low-molecular-weight ketones.
Immediate Action Required:
-
Segregate from Acids: Never dispose of this compound in "General Organic Acid" waste streams. The exothermic neutralization can pressurize waste containers, leading to rupture.
-
Classify as Basic Organic: All liquid waste streams containing this compound must be tagged as "Basic Organic Waste" (pH > 7).
-
Incineration is Mandatory: The only acceptable final disposal method is high-temperature incineration at a permitted facility. Drain disposal is strictly prohibited.
Chemical Safety Profile
Understanding the physicochemical properties is the first step in a self-validating safety system.
| Property | Data | Operational Implication |
| Chemical Name | 1-(3-Aminocyclohexyl)ethanone | Primary identification. |
| CAS Number | 859182-94-8 (HCl salt often cited) | Verification for waste manifests. |
| Functional Groups | Primary Amine (-NH₂), Ketone (C=O) | Incompatible with: Acids, Oxidizers, Acid Chlorides. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | Requires nitrile gloves and fume hood handling. |
| Physical State | Viscous liquid or low-melting solid | May require dissolution for liquid waste streams. |
| RCRA Status | Characteristic Waste (Ignitable D001 likely) | Must be treated as hazardous waste. |
Part 2: Waste Segregation Logic (The Self-Validating System)
A self-validating system prevents human error by forcing a logical check before action. For this compound, the "Check" is pH compatibility.[3]
Segregation Workflow
The following decision tree illustrates the required workflow for classifying waste containing 1-(3-Aminocyclohexyl)ethanone.
Figure 1: Decision tree for segregating amine-based chemical waste. Note the critical split based on solvent halogenation.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Disposal (Solutions & Reaction Mixtures)
Objective: Safe bulking of liquid waste for off-site incineration.
-
Preparation:
-
Don PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.
-
Work inside a functioning chemical fume hood.
-
-
Compatibility Check (The "Stop" Step):
-
Verify the destination carboy is labeled "Basic Organic Waste" or "Alkaline Waste."
-
CRITICAL: Ensure the carboy does not contain acidic waste (e.g., waste from acid workups). If unsure, measure the pH of the carboy headspace or a small aliquot.
-
-
Bulking:
-
Use a funnel with a grounding wire if the solvent is flammable (Class I liquid).
-
Pour the 1-(3-Aminocyclohexyl)ethanone solution slowly into the carboy.
-
Rinse the original vessel with a compatible solvent (e.g., Ethanol or Acetone) and add the rinsate to the carboy.
-
-
Closure:
-
Cap the carboy immediately. Do not leave funnels in open carboys (violation of EPA closed-container regulations).
-
Protocol B: Solid Waste & Contaminated Debris
Objective: Containment of pure solid, filter cakes, or contaminated silica.
-
Containment:
-
Place solid waste into a wide-mouth HDPE jar or a heavy-duty clear polyethylene bag (6-mil thickness).
-
-
Labeling:
-
Affix a hazardous waste tag.
-
List constituents explicitly: "1-(3-Aminocyclohexyl)ethanone, Silica Gel, Trace Solvents."
-
Check the hazard boxes: Toxic , Irritant , Flammable Solid (if applicable).
-
-
Storage:
-
Store in a secondary containment bin designated for solid hazardous waste until pickup.
-
Protocol C: Empty Container Management
Regulatory Context: Under RCRA, a container is "RCRA Empty" only if specific criteria are met.
-
Triple Rinse:
-
Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol). Do not use water initially , as the organic amine may not be fully water-soluble or may form sticky emulsions.
-
-
Rinsate Disposal:
-
Pour all three rinses into the Basic Organic Waste carboy (Protocol A).
-
-
Defacing:
-
Cross out the original label or remove it entirely.
-
Write "EMPTY" on the container.
-
Discard the container in standard glass trash or recycle, depending on institutional policy.
-
Part 4: Emergency Response (Spills)
In the event of a spill, immediate action minimizes exposure and facility contamination.
| Scenario | Response Procedure |
| Minor Spill (< 50 mL) | 1. Alert nearby personnel.2. Cover spill with Amphoteric Absorbent (e.g., Chemizorb® or 1:1 Sand/Soda Ash mix).3. Do NOT use acid to neutralize directly; this generates heat/fumes.4. Sweep into a bag and label as "Hazardous Waste: Spill Debris." |
| Major Spill (> 50 mL) | 1. Evacuate the immediate area.2. Close fume hood sashes.3. Contact EHS/Emergency Services.4. Do not attempt cleanup without respiratory protection (organic vapor cartridge). |
| Skin Contact | Wash with soap and water for 15 minutes. Amines can be absorbed through skin; seek medical attention if irritation persists. |
Part 5: Regulatory Compliance & References
Regulatory Framework (USA)
-
EPA/RCRA: This compound is not explicitly P-listed or U-listed, but waste streams are regulated based on characteristics:
-
D001: Ignitability (if in flammable solvent).
-
Disposal Code: Generally falls under "Lab Packs" for incineration (Code 002 or similar vendor codes).
-
-
DOT (Department of Transportation):
-
Shipping Name: Amines, liquid, corrosive, flammable, n.o.s. (1-(3-Aminocyclohexyl)ethanone) or similar depending on exact flashpoint testing.
-
References
-
Sigma-Aldrich. (2024).[1][2][4] Safety Data Sheet: 1-(2-Amino-3-methylphenyl)ethanone (Structural Analog Hazard Reference). Retrieved from
-
PubChem. (n.d.). Compound Summary: 1-(3-aminocyclohexyl)ethan-1-one hydrochloride.[5][6] National Library of Medicine. Retrieved from
-
University of Wisconsin-Madison. (2024). Chapter 7: Chemical Disposal Procedures - Amines. Safety Department. Retrieved from
-
Vanderbilt University Medical Center. (2024). Laboratory Guide for Managing Chemical Waste. Retrieved from
-
Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PubChemLite - 1-(3-aminocyclohexyl)ethan-1-one hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 6. Buy 1-(3-Aminocyclohexyl)ethanone [smolecule.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
